molecular formula C5HCl3N4 B1237924 2,6,8-Trichloropurine CAS No. 2562-52-9

2,6,8-Trichloropurine

Cat. No.: B1237924
CAS No.: 2562-52-9
M. Wt: 223.4 g/mol
InChI Key: XPTCECRKQRKFLH-UHFFFAOYSA-N
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Description

2,6,8-Trichloropurine (2,6,8-TCP) is an organic compound that is used in scientific research in many different fields. It is a useful tool for researchers in areas such as biochemistry, physiology, and pharmacology. 2,6,8-TCP is a synthetic purine analog that has been used in a variety of experiments to study its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Techniques : The synthesis of 2,6,8-trichloropurine has been refined and applied to the production of various chloropurines. This includes a new method for synthesizing 8-chloropurine, with the described process being superior to previous methods (Beaman & Robins, 2007).
  • Derivative Production : 2,6,8-Trisubstituted purines, significant in pharmaceutical applications, were synthesized using 2,6-dichloropurine bound to polystyrene-based Rink resin. This process included selective displacements and bromination, showcasing the compound's versatility in creating structurally varied derivatives (Brill & Riva-Toniolo, 2001).

Chemical Structure and Reactivity

  • Electronic Structure Studies : Investigations into the electronic structure and reactivity of chlorine atoms in 2,6-dichloropurine ribonucleoside, a precursor for antiviral and anticancer drugs, provide insights into the reactivity of similar compounds like this compound. These studies used 35Cl nuclear quadrupole resonance to understand bond characteristics (Dobak et al., 2008).

Photocatalysis and Environmental Applications

  • Photocatalytic Removal : The photocatalytic oxidation of chlorophenols, structurally related to this compound, was examined as a method for pollutant abatement. This study can provide a framework for understanding how similar compounds may be treated in environmental contexts (Gaya et al., 2010).

Medicinal Chemistry and Drug Synthesis

  • Antimycobacterial Activity : Studies on 6-arylpurines, closely related to this compound, have shown promising antibacterial activity against Mycobacterium tuberculosis. The structural relationship implies potential applications in developing antimycobacterial agents (Gundersen, Nissen‐meyer, & Spilsberg, 2002).

Industrial Production

  • Improved Industrial Synthesis : Advances in the industrial synthesis of 2,6-dichloropurine, closely related to this compound, demonstrate the potential for scalable production of these compounds, highlighting their industrial and commercial relevance (Sun Xue-qin, 2005).

Adsorption and Environmental Remediation

  • Adsorption for Pollutant Removal : The use of Azolla biomass for the removal of trichlorophenol from aqueous solutions indicates a potential environmental application for similar compounds like this compound in water treatment and purification processes (Zazouli, Balarak, & Mahdavi, 2013).

Biochemical Analysis

Biochemical Properties

2,6,8-Trichloropurine plays a crucial role in biochemical reactions, particularly in the inhibition of halogenation during the biosynthesis of chlortetracycline by Streptomyces aureofaciens . It interacts with various enzymes and proteins, including urate oxidase, where it acts as an inhibitor with a ( K_i ) of 1 μM . The nature of these interactions involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting the overall biochemical pathways.

Cellular Effects

This compound has been shown to influence various cellular processes. It inhibits urate oxidase in Dictyostelium discoideum, which affects oxidative metabolism and chemiluminescence . This compound can alter cell signaling pathways, gene expression, and cellular metabolism by inhibiting key enzymes and proteins involved in these processes. The impact on cell function includes changes in metabolic flux and the accumulation of specific metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to the active sites of enzymes, thereby inhibiting their activity. For example, it inhibits urate oxidase by binding to its active site, preventing the enzyme from catalyzing the oxidation of uric acid . This inhibition leads to changes in gene expression and cellular metabolism, as the accumulation of uric acid and other metabolites can affect various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on enzymes like urate oxidase over extended periods, but its stability may be affected by environmental conditions such as temperature and pH . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit specific enzymes without causing significant toxic effects. At higher doses, it may lead to adverse effects such as toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect, but exceeding this threshold can result in toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to purine metabolism. It interacts with enzymes such as urate oxidase, affecting the breakdown of uric acid and other purine derivatives . This interaction can lead to changes in metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of this compound across cell membranes and its accumulation in specific cellular compartments . The localization and accumulation of this compound can affect its activity and function within the cell.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its inhibitory effects on enzymes and proteins. The targeting signals and post-translational modifications of this compound direct it to specific organelles, such as the mitochondria or the nucleus . This subcellular localization is crucial for its activity and function, as it allows this compound to interact with its target enzymes and proteins effectively.

Properties

IUPAC Name

2,6,8-trichloro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3N4/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTCECRKQRKFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(N1)Cl)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180297
Record name 2,6,8-Trichloropurine
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Molecular Weight

223.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2562-52-9
Record name 2,6,8-Trichloro-9H-purine
Source CAS Common Chemistry
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Record name 2,6,8-Trichloropurine
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Record name 2,8-Trichloropurine
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Record name 2,6,8-Trichloropurine
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Record name 2,6,8-trichloropurine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2,6,8-Trichloropurine is a chlorinated purine derivative. While the provided abstracts do not explicitly state its molecular formula and weight, these can be deduced from its structure:

    ANone: A key paper [] describes an efficient synthesis of this compound by oxidizing 2,6,8-purinetrithiol with chlorine gas. This method is touted as superior to previously existing methods for producing chloropurines.

    ANone: Yes, this compound serves as a valuable starting material for synthesizing various substituted purine analogs. One study [] employed it in the synthesis of 8-substituted 2-chloro-2′-deoxyadenosine (2-CdA) derivatives. This involved reacting this compound with 1,2,3,5-tetra-O-acetyl-D-ribofuranose, followed by further modifications to introduce the desired 8-substituents. These derivatives were investigated for potential anticancer activity.

    ANone: Research suggests that this compound might possess virostatic properties []. In a study on vaccinia virus multiplication, it demonstrated inhibitory effects, though these were not reversed by adenine, unlike the inhibition observed with 2,6-diaminopurine. This suggests a different mechanism of action compared to 2,6-diaminopurine.

    ANone: Yes, one study [] utilized this compound as a specific inhibitor of uricase (urate: oxygen oxidoreductase). This allowed researchers to pinpoint the localization of uricase activity within rat liver cells using electron microscopy. The inhibition of uricase activity by this compound confirmed the specificity of the staining observed in the crystalline cores of hepatic peroxisomes.

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